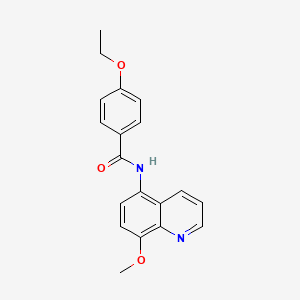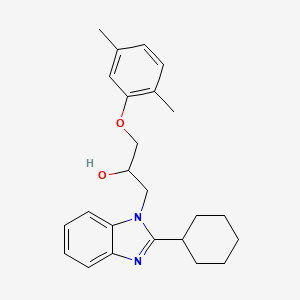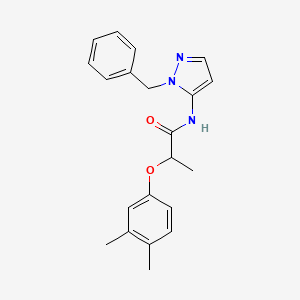
4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 8-methoxyquinoline-5-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
相似化合物的比较
Similar Compounds
4-methoxy-N-(quinolin-8-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-ethoxy-N-(quinolin-8-yl)benzamide: Lacks the methoxy group on the quinoline ring.
4-methoxy-N-(8-methoxyquinolin-5-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent or chemical intermediate.
属性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-14-8-6-13(7-9-14)19(22)21-16-10-11-17(23-2)18-15(16)5-4-12-20-18/h4-12H,3H2,1-2H3,(H,21,22) |
InChI 键 |
GLSRNSUFDPBOMB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14980153.png)

![N-{4-[(4-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B14980163.png)
![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14980169.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B14980185.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14980198.png)
![2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B14980205.png)

![6-Chloro-7-hydroxy-3,4-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B14980215.png)
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B14980217.png)
![{4-[2-(3-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B14980219.png)

![N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14980230.png)
![4-Methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980236.png)
